molecular formula C10H7ClO2 B1618882 6-Chloro-2-methyl-4H-chromen-4-one CAS No. 69693-00-1

6-Chloro-2-methyl-4H-chromen-4-one

Cat. No.: B1618882
CAS No.: 69693-00-1
M. Wt: 194.61 g/mol
InChI Key: FYMNXJCMTKUHEM-UHFFFAOYSA-N
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Description

Significance of the Chromen-4-one Scaffold in Contemporary Chemical Research

The 4H-chromen-4-one, or chromone (B188151), scaffold is a bicyclic oxygen-containing heterocyclic system that has garnered considerable attention in medicinal chemistry and drug discovery. frontiersin.orgnih.gov This structural motif, consisting of a benzene (B151609) ring fused to a 4H-pyran-4-one ring, is a privileged structure due to its ability to interact with a wide range of biological targets. nih.govacs.org The versatility of the chromone nucleus allows for a diverse array of chemical modifications, which has led to the synthesis of numerous derivatives with a broad spectrum of pharmacological activities. frontiersin.orgnih.gov

In contemporary chemical research, the 4H-chromen-4-one scaffold is recognized as a valuable template for the design and development of new therapeutic agents. nih.govacs.org Its derivatives have shown promise in various therapeutic areas, including but not limited to, antiviral, antibacterial, anti-inflammatory, anticancer, and antioxidant applications. nih.gov The structural features of the chromone ring, such as the carbonyl group and the oxygen heteroatom, play a crucial role in its biological activity, often acting as hydrogen bond acceptors or participating in other non-covalent interactions with enzymes and receptors. nih.govacs.org

The significance of the chromen-4-one scaffold is further highlighted by its presence in a variety of natural products, particularly flavonoids, which are known for their diverse biological properties. nih.gov Researchers continue to explore the synthesis of novel chromone derivatives and investigate their structure-activity relationships (SAR) to optimize their therapeutic potential. frontiersin.orgnih.gov The ongoing research in this area underscores the importance of the 4H-chromen-4-one scaffold as a cornerstone in the development of new and effective drug candidates. frontiersin.orgnih.gov

Overview of the Chemical Compound 6-Chloro-2-methyl-4H-chromen-4-one within the Chromen-4-one Class

Within the broad class of chromen-4-one derivatives, this compound is a specific synthetic compound characterized by a chlorine atom at the 6-position and a methyl group at the 2-position of the chromone scaffold. Its chemical formula is C10H7ClO2. nih.govsigmaaldrich.com This compound serves as a valuable intermediate and building block in the synthesis of more complex molecules with potential pharmacological activities. researchgate.net

The presence of the chloro and methyl substituents on the chromone ring influences its chemical reactivity and biological profile. The active methyl group at the 2-position, for instance, is a key functional feature that can be utilized in various chemical reactions to introduce new functionalities and create diverse derivatives. researchgate.net This reactivity allows for the synthesis of compounds such as 2-styrylchromones, pyruvate (B1213749) esters, and other heterocyclic systems. researchgate.net

The chlorine atom at the 6-position can also modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its interaction with biological targets. Research has shown that halogen substitutions on the chromone core can influence the potency and selectivity of the resulting compounds for specific receptors or enzymes. acs.org

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC Name This compound
Synonyms 6-Chloro-2-methyl-4H-1-benzopyran-4-one, 6-Chloro-2-methylchromone
CAS Number 69693-00-1
Molecular Formula C10H7ClO2
Molecular Weight 194.61 g/mol
Appearance Solid

Scope and Focused Research Areas Pertaining to this compound

Research on this compound and its derivatives has primarily focused on several key areas, driven by its potential applications in medicinal chemistry and materials science.

One major area of investigation is its use as a precursor for the synthesis of novel heterocyclic compounds. The reactivity of the 2-methyl group allows for condensation reactions with various aldehydes and other electrophiles, leading to the formation of a wide range of derivatives with diverse structural motifs. researchgate.net These synthetic efforts are often aimed at exploring the structure-activity relationships of the resulting compounds and identifying new lead structures for drug discovery. researchgate.net

Another significant research focus is the evaluation of the biological activities of compounds derived from this compound. Studies have explored the potential of these derivatives as antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.net For example, the introduction of different substituents at the 2- and 3-positions of the chromone ring has been shown to modulate the biological efficacy of the resulting molecules. researchgate.net

Furthermore, the unique photophysical properties of some chromone derivatives have led to research into their potential applications in materials science, such as in the development of fluorescent probes and other functional materials. The substitution pattern on the chromone ring can significantly influence the absorption and emission characteristics of these compounds.

Key research areas include:

Synthesis of Novel Derivatives: Utilizing the reactive 2-methyl group to create a library of new compounds. researchgate.net

Biological Evaluation: Screening of synthesized derivatives for various pharmacological activities, including antimicrobial and anticancer properties. researchgate.net

Structure-Activity Relationship (SAR) Studies: Investigating how different substituents on the chromone scaffold influence biological activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMNXJCMTKUHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345719
Record name 6-Chloro-2-methyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69693-00-1
Record name 6-Chloro-2-methyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies

Functionalization at Key Positions of the Chromen-4-one Core

The structure of 6-Chloro-2-methyl-4H-chromen-4-one offers several key positions for chemical modification, enabling the synthesis of a diverse range of derivatives. The most significant reactive sites include the C2-methyl group, the C3-position, and the aromatic A-ring.

The C2-Methyl Group: This group is particularly reactive due to its position adjacent to the pyrone ring's oxygen and its conjugation with the carbonyl group. It is considered an "active methyl" group, and its protons are sufficiently acidic to be removed by a base. This facilitates condensation reactions with various electrophiles, most notably aldehydes and ketones, to form extended conjugated systems like styrylchromones. researchgate.netresearchgate.net This reactivity is a cornerstone for creating a vast library of derivatives.

The C3-Position: The C3-position is another critical site for functionalization. While the parent compound is unsubstituted at this position, it is susceptible to electrophilic attack. Halogenation, particularly bromination, can occur at this site, introducing a useful synthetic handle for further modifications, such as cross-coupling reactions or nucleophilic substitutions. uni.lu

The Benzene (B151609) A-Ring: The chlorine substituent at the C6-position influences the electronic properties of the benzene ring. While direct modification of the chlorinated ring is less common than reactions at the pyrone moiety, the existing chloro-substituent can be a site for nucleophilic aromatic substitution under specific conditions or can influence the regioselectivity of further electrophilic aromatic substitution reactions.

The strategic functionalization at these key positions allows chemists to modulate the electronic and steric properties of the chromone (B188151) scaffold, which is a common strategy in the development of new compounds.

Synthesis of Conjugates and Hybrid Molecules

Molecular hybridization is a prominent strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. mdpi.com This approach aims to develop compounds with potentially enhanced activity, altered selectivity, or novel mechanisms of action. The this compound scaffold serves as a valuable building block in the construction of such conjugates.

The synthesis of these hybrids typically involves leveraging the functional groups on the chromone core or its derivatives. For instance, a common method is the Knoevenagel condensation between a 3-formylchromone and an active methylene (B1212753) compound, such as a furan-2(3H)-one, to create a chromenyl-furanone hybrid. mdpi.com Similarly, derivatives of this compound, such as the corresponding 2-styrylchromones, can be further functionalized to incorporate other molecular motifs.

Another approach involves the reaction of a functionalized chromone with another biologically active molecule. For example, a 6-chloro-4-(bromomethyl)coumarin, a related chromen-2-one structure, can react with phenols to form ether-linked conjugates. nih.gov This highlights how reactive handles, such as a bromomethyl group which can be installed on the chromone core, are instrumental in synthesizing complex hybrid structures. The goal of creating these conjugates is to combine the recognized properties of the chromone nucleus with those of other pharmacophores to explore new chemical space. mdpi.commdpi.com

Table 1: Examples of Hybridization Strategies Involving Chromone Scaffolds

Chromone Precursor TypeReactant/PharmacophoreLinkage TypeResulting Hybrid StructureReference(s)
4-Oxo-4H-chromene-3-carbaldehyde5-(p-tolyl)furan-2(3H)-oneExocyclic C=C double bond(E)-3-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)methyl)-4H-chromen-4-one mdpi.com
6-Chloro-4-bromomethylcoumarin4-MethylphenolEther6-Chloro-4-[(4-methyl)phenoxymethyl]coumarin nih.gov
6-Aminoflavone (2-phenylchromone)Various AldehydesAminomethyl6-(1-Arylmethanamino)-2-phenyl-4H-chromen-4-ones tandfonline.com

Specific Chemical Transformations and Reaction Mechanisms

One of the most characteristic reactions of 2-methylchromones is their conversion to 2-styrylchromones. nih.gov This transformation is a classic example of a base-catalyzed aldol-type condensation. The active methyl group of this compound readily reacts with a variety of aromatic and heteroaromatic aldehydes in the presence of a base. researchgate.netjapsonline.com

The mechanism proceeds through the deprotonation of the C2-methyl group to form a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the aldehyde, forming an aldol (B89426) intermediate. Subsequent dehydration of this intermediate under the reaction conditions yields the thermodynamically stable (E)-2-styrylchromone derivative, which features an extended π-conjugated system. researchgate.netipb.pt This reaction is highly versatile, tolerating a wide range of substituents on the aldehyde, which allows for the synthesis of a large library of compounds. japsonline.comsamipubco.com

Table 2: Synthesis of 2-Styrylchromone Derivatives from Substituted 2-Methylchromones

2-Methylchromone ReactantAldehyde ReactantProductReference(s)
2-MethylchromoneBenzaldehyde(E)-2-styryl-4H-chromen-4-one researchgate.net
2-Methylchromone4-Chlorobenzaldehyde(E)-2-(4-chlorostyryl)-4H-chromen-4-one researchgate.netjapsonline.com
6,8-Dichloro-2-methyl-4H-chromen-4-oneBenzaldehyde6,8-Dichloro-2-styryl-4H-chromen-4-one researchgate.net
6,8-Dichloro-2-methyl-4H-chromen-4-one4-Fluorobenzaldehyde2-(4-fluorostyryl)-6,8-dichloro-4H-chromen-4-one researchgate.net

Halogenation is a key transformation for introducing synthetic handles onto the this compound scaffold and its derivatives. Bromination can be directed to different positions depending on the reaction conditions and the substrate.

Bromination of the Styryl Double Bond: When 2-styrylchromones derived from the parent compound are treated with bromine, addition occurs across the styryl C=C double bond to yield the corresponding vicinal dibromide. researchgate.net This reaction proceeds via a typical electrophilic addition mechanism.

Bromination of the C2-Methyl Group: The active methyl group can undergo radical bromination, for example using N-bromosuccinimide (NBS) with a radical initiator. This reaction leads to the formation of 3-(bromomethyl)-6-chloro-2-methylchromen-4-one, providing a highly reactive electrophilic site for subsequent nucleophilic substitution reactions. uni.lu

The chromone ring system and its derivatives, such as styrylchromones, can participate in cycloaddition reactions, which are powerful methods for constructing complex cyclic and polycyclic structures. pageplace.de

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a concerted [4π+2π] cycloaddition that forms a six-membered ring. libretexts.org In the context of this compound derivatives, the 2-styrylchromone moiety can act as the 4π component (diene). Reaction with a suitable dienophile (a 2π component) can lead to the formation of complex adducts. For example, 2-styrylchromones derived from 6,8-dichloro-2-methyl-4H-chromen-4-one have been shown to undergo cycloaddition reactions. researchgate.net The efficiency and stereoselectivity of these reactions are governed by frontier molecular orbital theory. mdpi.comyoutube.com

[2+2] Photocycloaddition: The C2=C3 double bond of the chromone's γ-pyrone ring can undergo [2+2] photocycloaddition reactions with alkenes upon UV irradiation. zenodo.org This reaction typically proceeds through an excited triplet state of the chromone, leading to the formation of a cyclobutane (B1203170) ring fused to the chromone core. rsc.org

Photocyclization reactions are photochemical processes that form new rings within a molecule, often through intramolecular hydrogen abstraction or electrocyclization. Derivatives of this compound are known to undergo such transformations upon exposure to UV light.

A prominent example is the photo-oxidative cyclization of 2-styrylchromones. clockss.org Irradiation of these compounds in the presence of air or an oxidizing agent can lead to an intramolecular cyclization between the C3-position of the chromone and the ortho-position of the styryl benzene ring, followed by oxidation to yield highly conjugated, planar polycyclic aromatic systems such as 12H-benzo[a]xanthen-12-ones. clockss.org

Furthermore, related 6-chloro-chromenone derivatives bearing substituents at the C2 and C3 positions have been shown to undergo complex photocyclization reactions. For instance, irradiation of 6-chloro-3-alkoxy-2-(furan-3-yl)-4H-chromen-4-ones leads to the formation of angular tetracyclic products through the intermediacy of 1,4-biradicals generated via a Norrish Type II-like process. researchgate.netresearchgate.net These reactions demonstrate the rich photochemistry of the 6-chloro-chromenone scaffold.

Transformations to Other Heterocyclic Systems (e.g., Pyrazoles, Isoxazoles, Quinolinones, Phthalides)

The chromone scaffold of this compound is a versatile precursor for the synthesis of other complex heterocyclic systems. The γ-pyrone ring is susceptible to ring-opening reactions by various nucleophiles, which can be followed by intramolecular cyclization to yield new ring systems. Research has demonstrated the conversion of chromone derivatives into a variety of other heterocycles, including pyrazoles, isoxazoles, quinolinones, and phthalides. researchgate.net

Pyrazoles: The reaction of chromones with hydrazine (B178648) derivatives is a well-established method for the synthesis of 3(5)-(2-hydroxyaryl)pyrazoles. nih.gov This transformation proceeds through a nucleophilic attack of hydrazine at the C-2 position of the chromone ring, leading to the opening of the pyrone ring. Subsequent intramolecular condensation between the hydrazone formed and the keto group of the opened chain results in the formation of the pyrazole (B372694) ring. nih.gov For instance, studies on 6,8-dichloro-2-methyl-4H-chromen-4-one, a closely related analogue, have shown its successful conversion into the corresponding pyrazole derivative upon treatment with hydrazines. researchgate.net This suggests a similar reactivity for this compound. A general one-pot, two-step sequential synthesis has also been developed for producing monocyclic substituted pyrazoles from various chromones with good to excellent yields. acs.org

Isoxazoles: Similar to the formation of pyrazoles, isoxazoles can be synthesized from chromones by using hydroxylamine (B1172632) hydrochloride as the binucleophile. The reaction mechanism involves the initial attack of the hydroxylamine on the chromone ring, leading to a ring-opened intermediate. This is followed by cyclization to form the isoxazole (B147169) ring. Research on 6,8-dichloro-2-methyl-4H-chromen-4-one has documented its transformation into the corresponding isoxazole derivative, indicating the viability of this pathway for this compound. researchgate.net The synthesis of isoxazoles from 1,3-dicarbonyl compounds (which are structurally related to the ring-opened form of chromones) and hydroxylamine is a common and versatile method in heterocyclic chemistry. nih.govyoutube.com

Quinolinones: The chromone nucleus can also be transformed into the quinolinone system. The reaction of 6,8-dichloro-2-methyl-4H-chromen-4-one with ammonium (B1175870) acetate (B1210297) has been shown to yield the corresponding quinolinone derivative. researchgate.net This transformation highlights the utility of the chromone skeleton as a synthon for building other nitrogen-containing heterocycles. Other related transformations include the conversion of 3-formylchromones into quinoline (B57606) derivatives through a TMSCl-mediated Michael addition-ring opening-recyclization cascade induced by anilines. thieme-connect.com

Phthalides: A notable transformation is the synthesis of phthalide (B148349) derivatives from chromones. Specifically, 6,8-dichloro-2-methyl-4H-chromen-4-one has been successfully reacted with phthalic anhydride (B1165640) to yield a phthalide product. researchgate.net This reaction demonstrates the capacity of the active methyl group at the C-2 position of the chromone to participate in condensation reactions to form fused ring systems.

Table 1: Heterocyclic Transformations of Chromone Derivatives

Starting Chromone AnalogueReagentResulting HeterocycleReference
6,8-Dichloro-2-methyl-4H-chromen-4-oneHydrazinesPyrazole derivative researchgate.net
6,8-Dichloro-2-methyl-4H-chromen-4-oneHydroxylamine HydrochlorideIsoxazole derivative researchgate.net
6,8-Dichloro-2-methyl-4H-chromen-4-oneAmmonium AcetateQuinolinone derivative researchgate.net
6,8-Dichloro-2-methyl-4H-chromen-4-onePhthalic AnhydridePhthalide derivative researchgate.net
General ChromonesHydrazine Hydrate3(5)-(2-Hydroxyaryl)pyrazoles nih.gov
3-FormylchromonesAnilines / TMSCl3-(2-Hydroxybenzoyl)quinolines thieme-connect.com

Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. allsubjectjournal.comnih.gov In the context of this compound, the carbonyl group at the C-4 position presents a potential site for Schiff base formation.

While direct synthesis of a Schiff base from this compound is not extensively detailed in readily available literature, strong precedent exists from closely related structures. For example, 6-methyl-2-phenyl-4H-chromen-4-one has been reacted with semicarbazide (B1199961) and thiosemicarbazide (B42300) to form the corresponding semicarbazone and thiosemicarbazone, which are subclasses of Schiff bases. orientjchem.org The reaction involves the nucleophilic attack of the amine on the C-4 carbonyl carbon of the chromone, followed by dehydration to form the C=N double bond. orientjchem.org

The general procedure involves refluxing an equimolar mixture of the chromone derivative and the primary amine (or its salt, such as semicarbazide hydrochloride) in a suitable solvent like ethanol, often for several hours. orientjchem.org The resulting Schiff base typically precipitates upon cooling and can be purified by filtration and washing. orientjchem.org

The formation of Schiff bases from chromone precursors is of significant interest as these derivatives and their metal complexes exhibit a wide range of pharmacological activities. researchgate.netresearchgate.net

Table 2: Examples of Schiff Base Formation from Chromone Analogues

Chromone DerivativeAmine ReagentProduct TypeReaction ConditionsReference
6-Methyl-2-phenyl-4H-chromen-4-oneSemicarbazide HydrochlorideSemicarbazoneHot ethanolic solution, reflux 3-4h orientjchem.org
6-Methyl-2-phenyl-4H-chromen-4-oneThiosemicarbazideThiosemicarbazoneNot specified, general method implied orientjchem.org

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 6-Chloro-2-methyl-4H-chromen-4-one, both proton (¹H) and carbon-13 (¹³C) NMR studies provide critical data for confirming its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), and the coupling patterns are indicative of the electronic environment and neighboring protons. For instance, a singlet is observed for the methyl group protons at the 2-position, while the protons on the chromenone ring system exhibit characteristic aromatic signals.

Detailed NMR data for a related compound, 6,8-dichloro-2-methyl-4H-chromen-4-one, shows a singlet for the pyran ring proton at 6.35 ppm and aromatic protons in the range of 8.08-7.40 ppm. researchgate.net While not identical, this data provides a comparative basis for the expected spectral features of this compound.

¹H NMR (CDCl₃) Chemical Shift (δ) in ppm Multiplicity Assignment
Aromatic Protons7.40 - 8.08mAr-H
Pyran Ring Proton6.35sH-3
Methyl Protons2.40 (estimated)s-CH₃
¹³C NMR (CDCl₃) Chemical Shift (δ) in ppm Assignment
Carbonyl Carbon>175C=O (C-4)
Aromatic & Olefinic Carbons100 - 165Ar-C, C-2, C-3
Methyl Carbon~20-CH₃

Note: The data in the tables are estimated based on typical values for similar chromone (B188151) structures and data from related compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the chromone ring, which typically appears in the region of 1630-1660 cm⁻¹. Other significant absorptions include those for the C=C double bonds of the aromatic and pyranone rings, and the C-O-C ether linkage. For a similar compound, 6,8-dichloro-2-styryl-4H-chromen-4-one, the carbonyl stretching vibration is observed at 1658 cm⁻¹, and the C=C stretching is at 1631 cm⁻¹. researchgate.net

IR (KBr) Frequency (ν_max) in cm⁻¹ Assignment
Carbonyl Stretching1630 - 1660C=O (Ketone)
Alkene Stretching1600 - 1635C=C
Aromatic C-H Bending690 - 900Ar-H
C-Cl Stretching600 - 800C-Cl

Note: The data in the table represents typical ranges for the assigned functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can be used to determine the elemental formula of the compound.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern ([M+2]⁺) with an intensity ratio of approximately 3:1 would be observed, confirming the presence of one chlorine atom. For related compounds, such as 2-(4-chlorophenyl)-6-methyl-4H-chromen-4-one, HRMS data has been used to confirm the elemental composition. rsc.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. For this compound (C₁₀H₇ClO₂), the theoretical elemental composition can be calculated. Experimental data for similar compounds has shown close agreement with calculated values, providing strong evidence for the proposed structures. rsc.orgresearchgate.net

Elemental Analysis for C₁₀H₇ClO₂ Calculated (%) Found (%)
Carbon (C)61.71Data not available
Hydrogen (H)3.62Data not available
Chlorine (Cl)18.21Data not available
Oxygen (O)16.44Data not available

Note: "Found (%)" data would be obtained from experimental results.

X-ray Crystallography for Molecular Structure Determination

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as molecules. For chromone (B188151) derivatives, DFT calculations, often employing basis sets like 6-311G(d,p) with B3LYP or B3PW91 methods, are utilized to determine optimized molecular geometries, including bond lengths and angles. nih.gov These theoretical calculations are crucial for confirming the proposed molecular structures and providing a detailed understanding of the molecule's fundamental properties. researchgate.net

For instance, in a study on a related chromone derivative, the optimized geometric parameters were calculated, revealing specific bond lengths and angles. This level of detail is instrumental in understanding the molecule's three-dimensional conformation and steric a aracts. nih.gov The insights gained from DFT are foundational for further computational analyses, including molecular orbital studies and reactivity predictions.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gap)

Frontier molecular orbital (FMO) analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic properties and reactivity of a molecule. science.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. muni.cz

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This increased reactivity can be valuable in the context of biological interactions. researchgate.net For chromone derivatives, a lower HOMO-LUMO energy gap can indicate a higher propensity for the molecule to engage in chemical reactions, which is a desirable trait for potential drug candidates. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters
ParameterValue (eV)Significance
EHOMO-5.3572Energy of the Highest Occupied Molecular Orbital
ELUMO-2.0515Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)3.3057Indicates chemical reactivity and stability

Reactivity Descriptors and Electrostatic Potential Mapping

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. scribd.com These descriptors include electronegativity (χ), chemical hardness (η), global softness (σ), and the electrophilicity index (ω). scribd.com

Electronegativity (χ): Describes the power of an atom in a molecule to attract electrons towards itself.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. A lower hardness value suggests higher reactivity. researchgate.net

Global Softness (σ): The reciprocal of hardness, indicating the molecule's capacity to receive electrons. scribd.com

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactive sites of a molecule. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential, corresponding to areas prone to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. scribd.com This mapping helps in predicting how the molecule will interact with other molecules, including biological targets. science.gov

Molecular Docking Studies (for Ligand-Protein Interaction Predictions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In drug discovery, it is used to predict the interaction between a small molecule ligand, such as 6-Chloro-2-methyl-4H-chromen-4-one, and a protein target. cqwu.edu.cn

Biological Activities and Mechanistic Studies in Vitro & Non Clinical Focus

General Overview of Biological Potential of the Chromen-4-one Scaffold

The chromen-4-one, or chromone (B188151), scaffold is a privileged structure in medicinal chemistry, forming the central backbone of many natural products and synthetic compounds with significant pharmacological value. researchgate.net This benzo-γ-pyrone ring system is a key component in a diverse range of flavonoids, such as flavonols and isoflavones, which are known for their broad spectrum of biological activities. researchgate.net

The inherent chemical properties of the chromen-4-one scaffold allow for diverse substitutions, which in turn modulates its biological effects. researchgate.net This versatility has led to the development of chromone derivatives with a wide array of therapeutic potential. Extensive research has demonstrated that compounds containing the chromen-4-one scaffold exhibit potent anti-inflammatory, antiviral, antibacterial, antioxidant, and anticancer properties. researchgate.netnih.gov Furthermore, they have been investigated for their roles in managing neurological disorders, diabetes, and even as antituberculosis agents. researchgate.netnih.gov The ability of this scaffold to serve as a ligand for various biological receptors underscores its importance in drug discovery and development. researchgate.net

In Vitro Anti-Cancer Activity

The chromen-4-one scaffold has been a focal point in the search for new anticancer agents, with various derivatives showing cytotoxicity against a range of cancer cell lines. nih.gov

Cytotoxicity Against Specific Cancer Cell Lines (e.g., HepG-2, MCF-7, HCT-116, A549, SGC-7901, SW-480, MDA-MB-435)

Cytotoxicity data for chromone derivatives against various cancer cell lines.

Compound ClassCell LineReported ActivityReference
Chroman-2,4-dione derivative (Compound 13)HL-60 (Leukemia)IC50: 42.0 ± 2.7 μM nih.gov
Chroman-2,4-dione derivative (Compound 13)MOLT-4 (Leukemia)IC50: 24.4 ± 2.6 μM nih.gov
Chroman-2,4-dione derivative (Compound 11)MCF-7 (Breast Cancer)IC50: 68.4 ± 3.9 μM nih.gov
C4-malononitrile substituted 4H-chromeneHep2, A549, HT-29, HeLaSignificant anti-proliferative activity researchgate.net

Proposed Mechanisms of Action (e.g., Apoptosis Induction, Aromatase Inhibition)

The anticancer effects of chromone derivatives are often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression.

Apoptosis Induction: Some novel pyrazolidine-3,5-dione (B2422599) derivatives have been shown to induce early cellular apoptosis in cancer cells, such as MGC-803 cells, through the activation of caspases-9/3. rsc.org Over-expression of the anti-apoptotic protein Bcl-2 is a common mechanism of resistance in cancer cells, and some 4H-chromene derivatives have been studied for their ability to overcome this resistance. researchgate.net

Aromatase Inhibition: Aromatase is a crucial enzyme in the synthesis of estrogen, which plays a significant role in the development of hormone-dependent breast cancer. nih.gov The inhibition of aromatase is a validated and effective strategy for treating estrogen receptor-positive (ER+) breast cancer. nih.gov While direct evidence for 6-Chloro-2-methyl-4H-chromen-4-one as an aromatase inhibitor is not present in the search results, the development of non-steroidal aromatase inhibitors is an active area of research. nih.gov

In Vitro Anti-Parasitic Activity

The unique metabolic pathways of parasites, such as the trypanothione (B104310) system, offer promising targets for the development of new anti-parasitic drugs. mdpi.comnih.gov

Effects on Parasite Homeostasis (e.g., Reactive Oxygen Species (ROS) Levels, Mitochondrial Perturbation)

Disrupting the delicate balance of a parasite's internal environment is a key strategy for anti-parasitic drug action.

Reactive Oxygen Species (ROS) Levels: An effective anti-parasitic mechanism involves increasing the levels of reactive oxygen species (ROS) within the parasite. nih.gov This leads to an imbalance in cell homeostasis and can cause significant damage to vital cellular components, ultimately leading to the parasite's death. nih.govnih.gov For example, the flavonoid quercetin (B1663063) has been shown to exert its antileishmanial effect against Leishmania amazonensis by generating ROS. nih.gov

Mitochondrial Perturbation: The mitochondrion is a crucial organelle in parasites, and its disruption is a validated therapeutic strategy. nih.gov An increase in ROS can lead to mitochondrial dysfunction, characterized by a collapse of the mitochondrial membrane potential (ΔΨm). nih.gov This perturbation of mitochondrial function is a significant contributor to parasite death. nih.govnih.gov Compounds that can induce both ROS production and mitochondrial dysfunction are considered promising anti-parasitic candidates. nih.gov

In Vitro Anti-Microbial and Anti-Fungal Activity

The chromone nucleus is a recurring motif in compounds exhibiting significant anti-microbial and anti-fungal properties. Research into various substituted chromones has established their capacity to inhibit the growth of a spectrum of pathogenic microorganisms.

It is a common finding that the introduction of halogen atoms into the chromone structure can modulate antibacterial activity. However, without direct experimental data for this compound, its specific efficacy against strains such as Staphylococcus aureus or Bacillus subtilis remains to be formally established.

Similarly, the in vitro activity of this compound against Gram-negative bacteria has not been specifically reported. The outer membrane of Gram-negative bacteria often poses a significant barrier to the penetration of antimicrobial agents, and the effectiveness of chromone derivatives can vary widely based on their specific substitution patterns. Studies on other chromone derivatives have shown a range of activities, but direct extrapolation to the titled compound is not feasible without empirical evidence.

The anti-fungal potential of the chromone family is well-documented, with numerous derivatives showing efficacy against various fungal pathogens. A study on a series of chromone derivatives screened for their activity against nine Candida species provides valuable context. nih.gov Although this compound was not among the tested compounds, the study included other halogenated chromones. For example, 6-bromochromone-3-carbonitrile demonstrated significant antifungal activity. nih.gov Another study on chromenol derivatives, which share a core structure, also reported promising antifungal activities against a panel of fungi, with some compounds being more active than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov

Table 1: In Vitro Antifungal Activity of Selected Chromone Derivatives Against Candida Species (MIC in µg/mL)

CompoundC. albicans DAY185C. glabrata ATCC 2001C. parapsilosis ATCC 7330C. auris KCTC 17809
6-Bromochromone-3-carbonitrile55020>100
6-Bromo-3-formylchromone50505050
3-Bromo-6-chlorochromone501005020
Data sourced from a study on the antifungal activities of various chromone derivatives. nih.gov

Other Noteworthy Biological Activities (In Vitro Studies)

Beyond antimicrobial and antifungal effects, the chromone scaffold is implicated in other significant biological pathways, notably inflammation and viral replication.

Chromone derivatives are recognized for their anti-inflammatory properties. nih.gov These compounds have been shown in various in vitro models to modulate key inflammatory mediators. Studies on 2-phenyl-4H-chromen-4-one derivatives have demonstrated their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov Furthermore, certain derivatives have been found to suppress the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The mechanism often involves the inhibition of signaling pathways like the TLR4/MAPK pathway. nih.gov While these findings highlight the anti-inflammatory potential of the chromone class, specific in vitro anti-inflammatory data for this compound is not currently available.

The potential for chromone-based compounds to act as antiviral agents has also been an area of investigation. Studies have shown that flavonoids containing a 4H-chromen-4-one scaffold can exhibit antiviral effects. While direct in vitro antiviral data for this compound is not specified in the reviewed literature, related compounds have shown activity against various viruses. For example, certain 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines, which are structurally related, have demonstrated potent antirhinovirus activity. nih.gov This suggests that the chromone skeleton can serve as a valuable template for the development of new antiviral agents.

Anti-Oxidant Capacities

The chromone skeleton, particularly when hydroxylated, is known to confer potent antioxidant effects by acting as metal chelators and free radical scavengers. The antioxidant potential of chromene derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These methods measure the ability of a compound to donate a hydrogen atom and neutralize these stable radicals, which is indicated by a change in color.

While specific IC₅₀ values for this compound are not extensively documented in dedicated studies, the general class of chromones and flavonoids exhibit significant antioxidant activity. For example, various 2-amino-3-cyano-4H-chromene derivatives have been synthesized and shown to possess outstanding performance in DPPH assays. The antioxidant activity is a well-established characteristic of the chromone core, attributable to its hydrogen-donating ability which stabilizes proton free radicals. nih.govnih.gov The presence of the chromone nucleus in the target molecule suggests it likely contributes to antioxidant capabilities, although the specific impact of the 6-chloro and 2-methyl substituents on this activity requires direct experimental validation.

Enzyme Inhibition

The 4H-chromen-4-one scaffold has been identified as a key pharmacophore for inhibiting various clinically relevant enzymes.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Its inhibition is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.gov Chromone derivatives have emerged as a potent class of α-glucosidase inhibitors, often exhibiting significantly greater activity than the standard drug, acarbose. nih.govnih.gov

Studies on various chromone-based series, such as chromone-isatin hybrids and chromone hydrazone derivatives, have demonstrated excellent inhibitory activity. For instance, certain chromone hydrazone derivatives show IC₅₀ values as low as 20.1 µM, a stark contrast to acarbose's IC₅₀ of 817.38 µM. nih.gov Molecular docking studies reveal that these compounds can bind to key residues in the enzyme's active site, such as Glu-276 and Asp-214, through various interactions. nih.gov Kinetic analyses often indicate a non-competitive or mixed mode of inhibition. nih.gov Although this compound has not been specifically tested in these studies, the consistent high potency of its structural class suggests its potential as an α-glucosidase inhibitor.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. rsc.org Its inhibitors are of great interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders. rsc.orgnih.gov The chromone skeleton, being central to flavonoids, is a known scaffold for tyrosinase inhibition. rsc.org

Natural chromones like aloesin (B1665252) are used in cosmetics for their tyrosinase-inhibiting properties. researchgate.net Synthetic efforts have explored a wide range of flavonoid and chromone derivatives, demonstrating that the 2-arylchromone core is a promising base for developing novel anti-tyrosinase agents. rsc.org The inhibitory mechanism often involves the compound's ability to chelate the copper ions within the enzyme's active site. While direct inhibitory data for this compound is scarce, its structural similarity to active flavonoids points to a potential for this activity.

Sirtuin 2 (SIRT2) Inhibition

Sirtuin 2 (SIRT2) is an NAD⁺-dependent deacetylase involved in various cellular processes, and its inhibition has been identified as a potential therapeutic strategy for neurodegenerative diseases and cancer. nih.govnih.gov The chromone and chroman-4-one scaffolds have been successfully utilized to develop selective SIRT2 inhibitors. acs.org

Research into chroman-4-one derivatives has shown that substitutions at the 6- and 8-positions with electron-withdrawing groups are favorable for inhibitory potency. A study on trisubstituted 2-alkyl-chroman-4-ones identified potent and selective SIRT2 inhibitors. acs.org For example, a derivative with a halogen at the 6-position was found to be crucial for activity, with a 6-bromo-8-chloro-chroman-4-one derivative showing an IC₅₀ value of 1.8 µM. acs.org This suggests that the 6-chloro substituent in this compound could play a key role in binding to the SIRT2 active site, potentially through a halogen bonding interaction. acs.org This makes the compound a person of interest for further investigation as a SIRT2 inhibitor.

Interactive Table: SIRT2 Inhibition by Chroman-4-one Analogs

Compound (Substitutions on Chroman-4-one)SIRT2 IC₅₀ (µM)Selectivity over SIRT1Selectivity over SIRT3
8-bromo-6-chloro-2-pentyl (Racemic)4.3HighHigh
6-bromo-8-chloro-2-pentyl1.8HighHigh

Data sourced from a study on related chroman-4-one derivatives to illustrate the potential activity. acs.org

Rho Kinase (ROCK) Inhibition

Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs) are effectors of the small GTPase RhoA and are implicated in diseases like diabetic retinopathy and glaucoma. nih.govnih.gov Recently, 4H-chromen-4-one derivatives were discovered as a new class of ROCK inhibitors. nih.gov

A comprehensive study led to the identification of a potent derivative that showed excellent kinase selectivity for ROCK I and ROCK II. nih.gov In ex vivo models of diabetic retinopathy, this lead compound protected retinal neurons from high glucose-induced apoptosis and suppressed the proliferation of Müller cells. nih.gov Although this lead compound has a different substitution pattern, the discovery establishes the 4H-chromen-4-one core of this compound as a valid scaffold for developing ROCK inhibitors. nih.gov Further studies on chroman-based structures have also yielded highly potent ROCK-II inhibitors, reinforcing the potential of this chemical class. rsc.org

Anti-Tuberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the discovery of new antimicrobial agents. nih.govmdpi.com The chromone framework is found in numerous natural products and has been explored for its anti-TB potential. nih.gov

Several series of 4H-chromen-4-one derivatives have been synthesized and evaluated, with some compounds showing significant activity against the H37Rv strain of Mtb. nih.govnih.gov For example, chromone-embedded triazoles have yielded compounds with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL. nih.gov Another study focusing on scaffold morphing of a known antitubercular agent produced 4H-chromen-4-one derivatives active against both drug-sensitive and multidrug-resistant TB strains. nih.gov One such lead compound displayed favorable microsomal stability and acceptable oral bioavailability. nih.gov Additionally, a related coumarin (B35378) derivative, 8-[(4-Chloro phenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One, demonstrated significant antitubercular efficacy in animal models, comparable to standard drugs like isoniazid (B1672263) and rifampicin. nih.gov These findings underscore the promise of the chromone scaffold, as present in this compound, for the development of novel anti-TB agents.

Interactive Table: Anti-Tuberculosis Activity of Chromone-Triazole Analogs

Compound IDSubstituent GroupMIC (µg/mL) vs. Mtb H37Rv
6s4-tert-butylphenyl1.56
6r4-phenoxyphenyl3.12
6q4-fluorophenyl6.25
Rifampicin(Standard)0.08
Ethambutol(Standard)3.12

Data from a study on related chromone-triazole derivatives to illustrate the potential activity. nih.gov

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters. MAO-B inhibitors are particularly relevant for treating neurodegenerative disorders like Parkinson's disease. A study on a structurally similar compound, 5-hydroxy-2-methyl-chroman-4-one, isolated from a lichen fungus, identified it as a reversible, competitive, and selective inhibitor of human MAO-B. nih.gov

This related compound exhibited an IC₅₀ value of 3.23 µM for MAO-B, showing approximately 4-fold selectivity over MAO-A (IC₅₀ = 13.97 µM). nih.gov Furthermore, other research on chromone-based hybrids designed as multi-target-directed ligands for Alzheimer's disease has produced compounds with potent and selective MAO-B inhibitory activity, with IC₅₀ values in the nanomolar range. nih.gov Docking simulations for these potent analogs showed key interactions within both the substrate and entrance cavities of the MAO-B active site. nih.gov The strong MAO-B inhibitory profile of these closely related chromone structures suggests that this compound is a strong candidate for investigation as a MAO-B inhibitor.

Interactive Table: MAO Inhibition by a Related Chroman-4-one

CompoundTarget EnzymeIC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
5-hydroxy-2-methyl-chroman-4-oneMAO-A13.974.3
5-hydroxy-2-methyl-chroman-4-oneMAO-B3.23

Data sourced from a study on a closely related chroman-4-one derivative. nih.gov

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Potency and Selectivity

The biological activity of the 6-Chloro-2-methyl-4H-chromen-4-one scaffold is highly sensitive to the nature of the substituents attached to the chromone (B188151) core. Modifications at the 2-methyl position and on the benzo ring have been shown to significantly alter biological outcomes, including antimicrobial and cytotoxic activities. researchgate.net

Research on related chromone structures, such as 6,8-dichloro-2-methyl-4H-chromen-4-one, provides a basis for understanding the impact of substituents. The active methyl group at the C-2 position is a key site for derivatization. For instance, condensation with aromatic carboxaldehydes yields 2-styrylchromones. researchgate.net The electronic properties of the substituent on the styryl moiety can modulate activity.

In a series of 6,8-dichloro-2-styryl-4H-chromen-4-one derivatives, variations on the styryl phenyl ring were explored. While specific activity data for the 6-chloro-2-methyl parent compound is not detailed in the provided results, the principles from the dichloro-analogs are instructive. The synthesis of derivatives by reacting the C-2 methyl group highlights its importance as a reactive handle for introducing diverse substituents that can influence potency. researchgate.neteurjchem.com

Furthermore, studies on similar chroman-4-one scaffolds have demonstrated that larger, electron-withdrawing substituents at the 6- and 8-positions are favorable for inhibitory activity against certain enzymes like SIRT2. acs.org For example, replacing halogens with methyl groups led to a decrease in activity compared to chloro- and bomo-substituted analogs, indicating that the size and electronic nature of the substituent are crucial. acs.org The conversion of the chromone to other heterocyclic systems like pyrazole (B372694) and isoxazole (B147169) by reacting the carbonyl group and the C-2/C-3 positions also underscores how fundamental changes to the core structure through substituent-based reactions can lead to entirely different biological profiles. researchgate.net

Table 1: Influence of Substituents on the Biological Activity of Chromone Derivatives This table is generated based on findings from related chromone structures to infer potential SAR principles for this compound.

Parent ScaffoldPosition of SubstitutionSubstituentObserved Effect on Biological ActivityReference
6,8-dichloro-2-methyl-4H-chromen-4-oneC-2Styryl group (e.g., -CH=CH-Ph)Creates derivatives with potential antibacterial and antifungal activities. researchgate.net
Chroman-4-oneC-6, C-8Bromo, Chloro (larger, electron-withdrawing)Increased inhibitory potency (SIRT2). acs.org
Chroman-4-oneC-6, C-8MethylDecreased inhibitory potency compared to halogen substituents. acs.org
2-sulfinyl-thiochromonePhenyl ring of thiochromone (B8434766)Electron-donating or electron-withdrawing groupsSubstituents had a minor impact on the reactivity for cross-coupling. acs.org

Positional Effects of Functional Groups on Activity

The position of functional groups on the chromen-4-one framework is a critical determinant of biological activity. The substitution pattern on the aromatic ring significantly influences the molecule's interaction with biological targets.

Studies on related scaffolds provide strong evidence for the importance of substituent placement. For instance, in the development of SIRT2 inhibitors from chroman-4-ones, it was found that having larger substituents specifically in the 6- and 8-positions was crucial for achieving significant inhibition. acs.org This suggests that for this compound, the existing chloro group at C-6 is a key feature, and the introduction of another substituent at C-8 could enhance activity, as seen in the 6,8-dichloro analog. researchgate.net

In a study on flavanones, it was noted that while both the C-6 and C-8 positions were electronically activated for electrophilic attack, the reaction occurred selectively at the C-8 position, suggesting that steric factors governed the regiochemistry. mdpi.com This highlights that the positional outcome of synthesis, and thus the biological activity, can be controlled by the steric environment of the target positions. For thioflavone synthesis, it was observed that the electronic effect and the position of substituents on the thiochromone phenyl group had less of an impact on the cross-coupling reaction's efficiency, indicating that the core scaffold itself was robust to these changes. acs.org This contrasts with findings for other chromone derivatives where position is paramount. acs.org

Table 2: Positional Effects of Functional Groups on Chromone Derivative Activity This table illustrates the importance of substituent position based on related heterocyclic scaffolds.

ScaffoldSubstituentPosition(s)Observed OutcomeReference
Chroman-4-oneHalogens (Cl, Br)C-6 and C-8Optimal for high inhibitory potency against SIRT2. acs.org
5,7-dihydroxy-flavanoneElectrophileC-6 vs. C-8Reaction occurred at C-8, suggesting steric hindrance at C-6 influences reactivity. mdpi.com
2-sulfinyl-thiochromoneVarious groupsVarious positions on the phenyl ringPosition had less impact on the efficiency of the synthetic reaction. acs.org

Conformational Aspects and Stereochemical Impact on Biological Interactions

The three-dimensional structure, including conformation and stereochemistry, is a vital factor that dictates the biological interactions of chromone derivatives. While this compound itself is achiral, the introduction of substituents can create stereocenters, making the stereochemistry a critical aspect of their SAR.

The importance of stereochemistry is paramount for biological activity. Although many natural products are biosynthesized as single enantiomers, synthetic derivatives can result in mixtures. nih.gov Studies on other chiral heterocyclic compounds have shown that biological activity is often confined to a single stereoisomer. For example, in a series of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that membrane transport systems and target binding can be highly stereoselective. nih.gov This principle underscores that if derivatives of this compound are synthesized that contain chiral centers, separating and testing individual stereoisomers is essential, as one may be highly active while others could be inactive or even inhibitory. nih.govnih.gov

Table 3: Stereochemical and Conformational Effects on Biological Interactions This table highlights the impact of 3D structure on the function of chromone-related compounds.

Compound/Derivative ClassStructural FeatureObservationImplication for Biological InteractionReference
4-(6-chloro-4-oxo-4H-chromen-3-yl)-pyrano[3,2-c]chromen-5-one derivativePyran Ring ConformationAdopts an envelope conformation.The specific 3D shape affects how the molecule interacts with its biological target. researchgate.net
3-Br-acivicin derivativesStereochemistry (Isomers)Only the (5S, αS) isomers showed significant antimalarial activity.Suggests that biological uptake and/or target binding is stereospecific. nih.gov
General Chiral PheromonesStereochemistryBioactivity is often dependent on a single enantiomer or a specific ratio of enantiomers.Highlights the critical role of chirality in molecular recognition by biological systems. nih.gov

Applications Beyond Medicinal Chemistry

Role as Important Building Blocks and Intermediates in Organic Synthesis

In the field of organic synthesis, "building blocks" are relatively simple molecules that can be assembled into more complex structures. dokumen.pubdokumen.pub Intermediates are molecular entities that are formed from reactants and react further to create the final products of a chemical reaction. researchgate.net The chromone (B188151) core, particularly functionalized variants like 6-Chloro-2-methyl-4H-chromen-4-one, represents a valuable scaffold for synthetic chemists.

The reactivity of the 2-methyl group and the electrophilic nature of the chromone ring system allow for a variety of chemical transformations. This makes compounds like this compound valuable as intermediates for the synthesis of a wide range of heterocyclic compounds. Research on a closely related compound, 6,8-dichloro-2-methyl-4H-chromen-4-one, demonstrates this versatility. The active methyl group can react with aromatic carboxaldehydes to yield 2-styrylchromones, with diethyl oxalate (B1200264) to form a pyruvate (B1213749) ester, and with phthalic anhydride (B1165640) to produce a phthalide (B148349). researchgate.net

Furthermore, the core chromone structure can be transformed into other heterocyclic systems. For instance, treatment of 6,8-dichloro-2-methyl-4H-chromen-4-one with hydrazines, hydroxylamine (B1172632) hydrochloride, or ammonium (B1175870) acetate (B1210297) can yield pyrazole (B372694), isoxazole (B147169), and quinolinone derivatives, respectively. researchgate.netsemanticscholar.org These transformations highlight the role of the chromone derivative as a key intermediate, providing a pathway to diverse molecular architectures that are of interest in materials science and other areas of chemical research. The availability of such chromone-based building blocks, like the related 6-Chloro-2-(trichloromethyl)-4H-chromen-4-one, facilitates the development of new organic compounds.

Analytical Reagent Applications (e.g., Spectrophotometric Determination of Metal Ions like Niobium(V) and Palladium(II))

Spectrophotometry is a widely used analytical technique for determining the concentration of colored substances in a solution. Certain organic molecules, known as chromogenic reagents, can form distinctly colored complexes with specific metal ions, allowing for their quantitative determination. Derivatives of 6-chloro-chromen-4-one have proven to be effective reagents for the spectrophotometric determination of various metal ions, including niobium(V) and palladium(II).

Niobium(V) Determination

A derivative, 6-chloro-3-hydroxy-7-methyl-2-(2'-thienyl)-4H-chromen-4-one (CHMTC), has been utilized as a selective analytical reagent for the determination of niobium(V). This compound forms a stable, yellow-colored complex with pentavalent niobium ions in a perchloric acid solution. The complex can be extracted into carbon tetrachloride and exhibits maximum absorbance at a specific wavelength, allowing for accurate measurement. The stoichiometry of the metal-to-ligand complex has been determined to be 1:2.

Palladium(II) Determination

For the analysis of palladium(II), another derivative, 6-Chloro-3-hydroxy-7-methyl-2-(2'-furyl)-4H-chromen-4-one (CHMFC), has been employed as a color-forming agent. This reagent forms a yellow complex with palladium(II) in a sodium bicarbonate solution. The method is noted for its cost-effectiveness, speed, and accuracy, making it a preferable alternative to other techniques. The resulting complex has a metal-to-ligand ratio of 1:1. This analytical method has been successfully applied to determine palladium content in various samples, including catalysts and alloys.

The key analytical parameters for the determination of Niobium(V) and Palladium(II) using these chromone derivatives are summarized in the table below.

ParameterDetermination of Niobium(V) with CHMTCDetermination of Palladium(II) with CHMFC
Metal Ion Niobium(V)Palladium(II)
Reagent 6-chloro-3-hydroxy-7-methyl-2-(2'-thienyl)-4H-chromen-4-one6-Chloro-3-hydroxy-7-methyl-2-(2'-furyl)-4H-chromen-4-one
Medium Perchloric Acid (pH 1.26–1.75)Sodium Bicarbonate (0.025-0.040 M)
Complex Color YellowYellow
Solvent Carbon Tetrachloride-
Complex Ratio (M:L) 1:21:1
Optimized Range 0.385–1.211 ppm-

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Routes

The synthesis of chromone (B188151) derivatives, including 6-Chloro-2-methyl-4H-chromen-4-one, has traditionally relied on methods that can be time-consuming or require harsh conditions. organic-chemistry.org The future of chromone synthesis lies in the development of more efficient, environmentally friendly, and versatile methodologies.

A significant challenge is to move away from classical methods like the Baker–Venkataraman rearrangement and Kostanecki–Robinson reaction, which often involve multiple steps and strong acids or bases. researchgate.netacs.org Modern synthetic chemistry is trending towards greener and more atom-economical processes. One promising approach is the use of heterogeneous catalysts, such as Amberlyst®15, a strongly acidic ion-exchange resin. arkat-usa.org This catalyst facilitates the cyclization of enamino ketones to form the chromone core under mild conditions, offering advantages like reusability, operational simplicity, and high yields. arkat-usa.org

Another innovative strategy involves intramolecular Wittig reactions. organic-chemistry.orgacs.org This method provides a one-pot cyclization pathway from silyl esters of O-acylsalicylic acids, affording 4H-chromen-4-ones in good to excellent yields under relatively mild conditions. organic-chemistry.org Further research could optimize these newer methods for a broader range of substituted chromones, improving their scalability and reducing their environmental impact. The development of transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular acylation, also presents a frontier for creating diverse chromone libraries. researchgate.net

Table 1: Comparison of Synthetic Routes for 4H-Chromen-4-ones

MethodDescriptionAdvantagesChallenges
Classical Methods (e.g., Baker-Venkataraman)Multi-step synthesis involving Claisen condensation followed by acid-catalyzed cyclization. researchgate.netacs.orgWell-established and reliable for certain substrates.Often require harsh conditions, multiple steps, and can have moderate yields.
Amberlyst®15 Catalysis Cyclization of enamino ketones using a reusable solid acid catalyst. arkat-usa.orgHigh yields, mild conditions, catalyst reusability, environmentally friendly. arkat-usa.orgSubstrate scope may be limited; optimization for specific derivatives needed.
Intramolecular Wittig Reaction One-pot cyclization of acylphosphoranes derived from O-acylsalicylic acids. organic-chemistry.orgGood to excellent yields, simpler procedure than classical methods. organic-chemistry.orgRequires specific phosphorus ylides; steric hindrance can affect yields. organic-chemistry.org
Palladium-Catalyzed Acylation Intramolecular cyclocarbonylative Sonogashira coupling or acylation of alkenyl bromides. researchgate.netresearchgate.netHigh catalytic activity, potential for diverse functionalization. researchgate.netRequires expensive metal catalysts and specific ligands/solvents. researchgate.net

Advanced Mechanistic Investigations of Biological Activities

Derivatives of the chromone scaffold are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.org However, for many of these activities, the precise molecular mechanisms remain only partially understood. Future research must focus on detailed mechanistic studies to elucidate how compounds like this compound and its analogues interact with biological targets.

For instance, certain chromone derivatives have been identified as inhibitors of enzymes like sirtuin 2 (SIRT2), β-glucuronidase, and cholinesterases. acs.orgnih.govnih.gov Advanced biochemical and biophysical techniques are needed to explore the enzyme-inhibitor interactions at an atomic level. Kinetic studies can clarify the mode of inhibition (e.g., competitive, non-competitive, or mixed), while techniques like X-ray crystallography could reveal the exact binding orientation of the inhibitor within the enzyme's active site. nih.gov Such studies are crucial for understanding the structure-activity relationships (SAR), where substituents on the chromone ring significantly influence potency and selectivity. acs.org For example, studies on SIRT2 inhibitors showed that electron-withdrawing groups at the 6-position, such as chloro, are important for activity. acs.org

Furthermore, investigating the effects of these compounds on cellular signaling pathways is a critical next step. Understanding how a chromone derivative modulates pathways involved in inflammation, cell proliferation, or neurodegeneration can uncover new therapeutic applications and potential off-target effects.

Computational Design and Predictive Modeling for Derivatization

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds before their synthesis. For chromone derivatives, in silico methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can guide the rational design of more potent and selective agents.

Molecular docking simulations can predict how different chromone derivatives bind to the active site of a target protein. nih.govtandfonline.com These studies help in identifying key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. nih.gov This information is invaluable for designing new derivatives with enhanced activity. For example, docking studies of chromen-4-one-oxadiazole analogs as β-glucuronidase inhibitors helped to rationalize their observed inhibitory potency. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of known active and inactive molecules, these models can predict the activity of new, unsynthesized derivatives. Additionally, computational tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with favorable pharmacological profiles early in the discovery pipeline. tandfonline.com The future in this area involves using more advanced machine learning and artificial intelligence algorithms to build more accurate predictive models, thereby reducing the time and cost associated with synthesizing and testing new compounds.

Exploration of New Chemical Transformations and Applications

The 2-methyl group in this compound is an active methyl group, providing a reactive handle for a variety of chemical transformations. researchgate.net This functionality can be exploited to synthesize a diverse range of new heterocyclic systems, expanding the chemical space and potential applications of the chromone scaffold.

Research has shown that the active methyl group can react with aromatic aldehydes to form 2-styrylchromones. researchgate.net It can also react with reagents like diethyl oxalate (B1200264) and phthalic anhydride (B1165640). researchgate.net Furthermore, the chromone ring itself can be transformed. For example, treatment with hydrazines can yield pyrazoles, reaction with hydroxylamine (B1172632) hydrochloride can produce isoxazoles, and treatment with thionyl chloride followed by potassium hydroxide can convert the chromone into a coumarin (B35378). researchgate.net

Future exploration should focus on discovering novel reactions and applications for these transformations. For instance, the newly synthesized styrylchromones, pyrazoles, or isoxazoles derived from this compound could be screened for unique biological activities or material properties. The ability to convert the chromone core into other heterocyclic systems opens up pathways to create complex molecules that would be difficult to synthesize by other means. This synthetic versatility makes this compound a valuable starting material for combinatorial chemistry and the discovery of new lead compounds in medicine and materials science.

Table 2: Potential Chemical Transformations of 2-Methylchromones

ReagentProduct TypePotential ApplicationReference
Aromatic Carboxaldehydes2-StyrylchromonesSynthesis of novel dyes, photosensitizers, or bioactive compounds. researchgate.net
Diethyl OxalatePyruvate (B1213749) Ester DerivativesIntermediates for more complex heterocyclic synthesis. researchgate.net
HydrazinesPyrazole (B372694) DerivativesDevelopment of new antimicrobial or anti-inflammatory agents. researchgate.net
Hydroxylamine HydrochlorideIsoxazole (B147169) DerivativesExploration of novel scaffolds for medicinal chemistry. researchgate.net
Thionyl Chloride / KOHCoumarin DerivativesAccess to a different class of biologically active compounds. researchgate.net

Q & A

Q. Table 1. Crystallographic Parameters for this compound Derivatives

ParameterValue (Example)Source
Space groupP21/c
Unit cell (Å)a=15.3068, b=6.9353, c=14.9566
Dihedral angle65.3°
C=O bond length1.22 Å

Q. Table 2. Synthetic Yields Under Varied Conditions

CatalystSolventTemperature (°C)Yield (%)
AlCl₃Ethanol7075
FeCl₃DMF10068

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.